5-Hexyl-3-methyl-2-phenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-3-methyl-2-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a hexyl group, a methyl group, and a phenyl group Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-methyl-2-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans. This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be employed to introduce the phenyl group onto the furan ring . The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexyl-3-methyl-2-phenylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as halogens, nitro compounds, and alkylating agents.
Major Products Formed
Oxidation: Furanones, hydroxylated furans.
Reduction: Dihydrofuran, tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-3-methyl-2-phenylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Hexyl-3-methyl-2-phenylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of biological molecules and pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylfuran: Lacks the hexyl and methyl substituents, making it less hydrophobic and potentially less bioactive.
3-Methylfuran: Lacks the phenyl and hexyl substituents, resulting in different chemical and biological properties.
5-Hexylfuran:
Uniqueness
5-Hexyl-3-methyl-2-phenylfuran is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the hexyl group increases its hydrophobicity, while the phenyl group enhances its potential for π-π interactions. The methyl group can influence its reactivity and stability. These features make it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89932-18-3 |
---|---|
Molekularformel |
C17H22O |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
5-hexyl-3-methyl-2-phenylfuran |
InChI |
InChI=1S/C17H22O/c1-3-4-5-9-12-16-13-14(2)17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
InChI-Schlüssel |
CRHLPPCBRVHIBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.